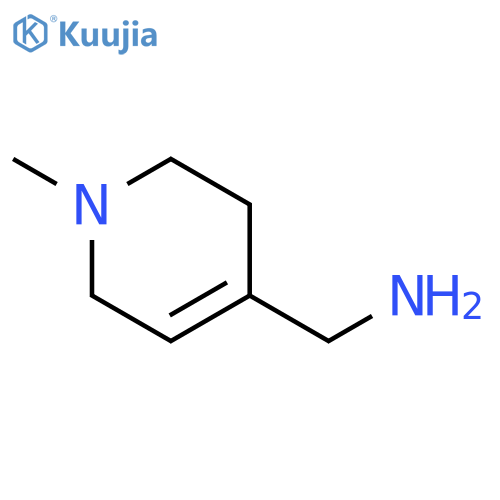Cas no 23969-87-1 ((1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine)

(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- 4-Pyridinemethanamine, 1,2,3,6-tetrahydro-1-methyl-
-
- インチ: 1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3
- InChIKey: XUELPHBYTUIHJB-UHFFFAOYSA-N
- ほほえんだ: C1N(C)CC=C(CN)C1
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126386-1.0g |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95% | 1g |
$785.0 | 2023-06-08 | |
| Enamine | EN300-126386-10.0g |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95% | 10g |
$3376.0 | 2023-06-08 | |
| TRC | B101210-100mg |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-126386-5000mg |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95.0% | 5000mg |
$2277.0 | 2023-10-02 | |
| Enamine | EN300-126386-10000mg |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95.0% | 10000mg |
$3376.0 | 2023-10-02 | |
| Enamine | EN300-126386-1000mg |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95.0% | 1000mg |
$785.0 | 2023-10-02 | |
| 1PlusChem | 1P01A567-250mg |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95% | 250mg |
$537.00 | 2025-03-04 | |
| A2B Chem LLC | AV52079-2.5g |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95% | 2.5g |
$1655.00 | 2024-04-20 | |
| Enamine | EN300-126386-50mg |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95.0% | 50mg |
$182.0 | 2023-10-02 | |
| A2B Chem LLC | AV52079-10g |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine |
23969-87-1 | 95% | 10g |
$3589.00 | 2024-04-20 |
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamineに関する追加情報
Comprehensive Overview of (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (CAS No. 23969-87-1)
The compound (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine, identified by its CAS No. 23969-87-1, is a significant chemical entity in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its tetrahydropyridine core and methylamine substituent, has garnered attention due to its potential applications in medicinal chemistry and drug development. Researchers are particularly interested in its structural features, which make it a valuable intermediate for synthesizing more complex bioactive molecules.
One of the key reasons for the growing interest in (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is its relevance to central nervous system (CNS) drug discovery. The tetrahydropyridine scaffold is a common motif in many CNS-active compounds, and modifications to this core can lead to molecules with diverse pharmacological properties. Recent studies have explored its potential as a precursor for neuroprotective agents or cognitive enhancers, aligning with the current focus on neurodegenerative diseases like Alzheimer's and Parkinson's.
From a synthetic chemistry perspective, CAS No. 23969-87-1 offers versatility. Its amine functionality allows for further derivatization, making it a useful building block in multi-step organic synthesis. Chemists often employ this compound in reactions such as reductive amination, acylation, or coupling reactions to create libraries of derivatives for biological screening. The demand for such intermediates has increased with the rise of high-throughput screening (HTS) and combinatorial chemistry in drug discovery pipelines.
In the context of green chemistry and sustainable synthesis, researchers are investigating eco-friendly methods to produce (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine. Catalytic hydrogenation and biocatalytic approaches are being explored to reduce waste and improve atom economy. These efforts resonate with the pharmaceutical industry's push toward environmentally benign processes, a topic frequently searched by professionals in the field.
The compound's physicochemical properties, such as its logP and pKa, are critical for understanding its behavior in biological systems. Computational chemists use these parameters to predict ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a hot topic in preclinical drug development. Tools like molecular docking and QSAR modeling often incorporate such data to optimize lead compounds, making CAS No. 23969-87-1 a subject of interest in cheminformatics studies.
Another area of exploration is the compound's potential role in epigenetic modulation. Given the increasing focus on epigenetics in disease mechanisms, derivatives of (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine are being evaluated for their ability to interact with histone-modifying enzymes or DNA methyltransferases. This aligns with the broader trend of targeting non-coding RNAs and chromatin remodeling in therapeutic interventions.
In summary, (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (CAS No. 23969-87-1) is a multifaceted compound with applications spanning medicinal chemistry, drug discovery, and sustainable synthesis. Its structural features and reactivity make it a valuable asset for researchers aiming to address some of the most pressing challenges in modern science, from neurodegenerative diseases to green manufacturing. As the scientific community continues to uncover its potential, this compound is poised to remain a topic of significant interest and innovation.
23969-87-1 ((1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine) 関連製品
- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)
- 1379346-32-3(4-Chloro-2-methyl-5-(trifluoromethyl)aniline)
- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)
- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)
- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)
- 1361535-35-4(2-Chloro-3-(2,3,6-trichlorophenyl)pyridine-6-acetonitrile)
- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)
- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)




